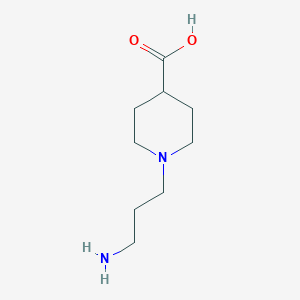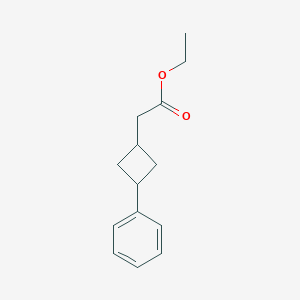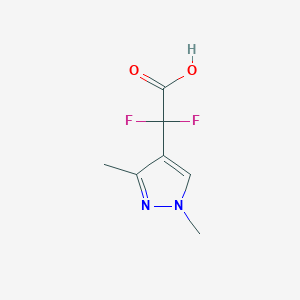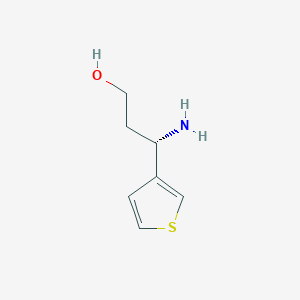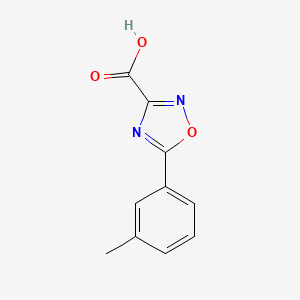
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
The synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparación Con Compuestos Similares
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
HFKOIKNYVBBRID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
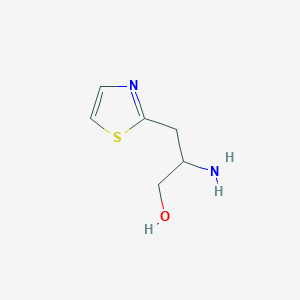
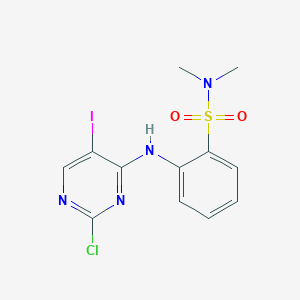
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
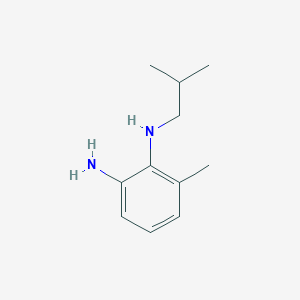
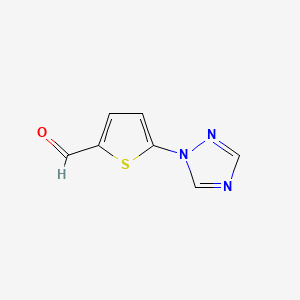
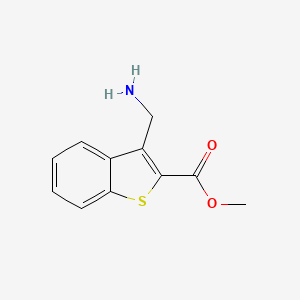
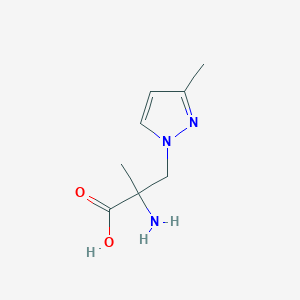
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
